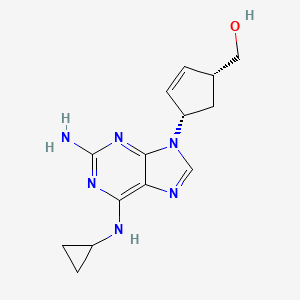

ent-Abacavir

Description

Epzicom contains two different medicines: abacavir and lamivudine.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332855 | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136470-79-6 | |

| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of ent-Abacavir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir, a potent carbocyclic nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for the treatment of HIV infection. As a chiral molecule, it exists as a pair of enantiomers. The therapeutically active form is the (-)-enantiomer, known as Abacavir. This technical guide provides a comprehensive overview of the discovery and synthesis of its counterpart, the (+)-enantiomer, referred to as ent-Abacavir. This document details the historical context of Abacavir's development, explores the synthetic routes to obtain this compound, presents available data on its biological activity in a comparative context, and provides detailed experimental protocols for key synthetic methodologies. Visualizations of synthetic pathways and biological processes are included to facilitate a deeper understanding of the core concepts.

Discovery and Development of Abacavir and the Significance of its Stereochemistry

The journey to Abacavir began with the exploration of carbocyclic nucleosides, which are analogues of natural nucleosides where the oxygen atom in the furanose ring is replaced by a methylene group. This structural modification confers greater stability against enzymatic degradation. The pioneering work of Vince and Daluge led to the synthesis of carbovir, the racemic precursor of Abacavir. Subsequent research focused on the resolution of carbovir's enantiomers, which revealed that the (-)-enantiomer possessed the desired potent anti-HIV activity, while the (+)-enantiomer was initially considered less active. Abacavir was patented in 1988 and received FDA approval in 1998.

The stereochemistry at the C1' and C4' positions of the cyclopentene ring is crucial for the biological activity of Abacavir. The specific spatial arrangement of the hydroxymethyl group and the purine base in the (-)-enantiomer allows for efficient intracellular phosphorylation to the active triphosphate metabolite, carbovir triphosphate (CBV-TP). CBV-TP then acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase. Interestingly, while the focus of development was on the (-)-enantiomer, some in vitro studies have suggested that the (+)-enantiomer, this compound, exhibits equivalent antiviral activity.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies:

-

Enantioselective Synthesis: This approach aims to directly synthesize the desired (+)-enantiomer with high stereocontrol.

-

Racemic Synthesis followed by Chiral Resolution: This strategy involves the synthesis of a racemic mixture of a key intermediate or Abacavir itself, followed by the separation of the two enantiomers.

Enantioselective Synthesis Strategies

While most of the literature focuses on the enantioselective synthesis of the therapeutically used (-)-Abacavir, the principles and intermediates can be adapted to produce this compound by using the opposite enantiomer of a chiral starting material or a chiral catalyst. A key challenge in the synthesis is the stereoselective construction of the carbocyclic core.

One notable approach involves the use of enzymatic kinetic resolution of a racemic precursor to obtain the desired enantiomerically pure intermediate. For instance, a lipase-based procedure can be employed for the kinetic resolution of racemic 4-hydroxy-2-cyclopenten-1-one derivatives, which are versatile synthons for carbocyclic nucleosides. By selecting the appropriate enzyme and reaction conditions, one can selectively acylate one enantiomer, allowing for the separation of the two.

Racemic Synthesis and Chiral Resolution

A common and often practical approach to obtaining this compound is through the synthesis of a racemic mixture of a key precursor, followed by chiral resolution.

Logical Workflow for Racemic Synthesis and Resolution:

Caption: Workflow for obtaining this compound via enzymatic resolution.

One well-established method for chiral resolution in the context of Abacavir synthesis is the use of the enzyme adenosine deaminase. This enzyme can selectively deaminate the undesired enantiomer of a 2,6-diaminopurine precursor, leaving the desired enantiomer untouched and allowing for their separation. By targeting the (-)-enantiomer for deamination, one could isolate the precursor for this compound.

Biological Activity of this compound

Abacavir is a prodrug that is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP inhibits the activity of HIV-1 reverse transcriptase (RT) by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), and by being incorporated into viral DNA, causing chain termination.

Intracellular Activation Pathway of Abacavir:

Caption: Intracellular activation pathway of Abacavir enantiomers.

While the (-)-enantiomer (Abacavir) is the marketed drug, in vitro studies have indicated that the (+)-enantiomer (this compound) possesses equivalent antiviral activity. This suggests that the stereochemistry at C1' and C4' may not be the sole determinant for recognition and phosphorylation by cellular kinases, nor for the inhibition of HIV reverse transcriptase.

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following table summarizes the available quantitative data on the anti-HIV activity and cytotoxicity of Abacavir. Specific data for this compound is less commonly reported but is suggested to be similar in terms of antiviral potency.

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Abacavir | MT-4 | 4.0 | - | - |

| CEM | - | 160 | - | |

| CD4+ CEM | - | 140 | - | |

| BFU-E | - | 110 | - | |

| This compound | - | Equivalent to Abacavir | Data not readily available | - |

Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the cell line and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound, focusing on the enzymatic resolution of a racemic precursor.

Enzymatic Resolution of Racemic Aminopurine Precursor

This protocol describes the enzymatic resolution of a racemic 2,6-diaminopurine precursor to separate the enantiomers, which can then be converted to either Abacavir or this compound.

Materials:

-

Racemic 2,6-diaminopurine precursor of Abacavir

-

Adenosine deaminase

-

Phosphate buffer (pH 7.5)

-

High-Performance Liquid Chromatography (HPLC) system

-

Chromatography columns for separation

Procedure:

-

Reaction Setup: Dissolve the racemic precursor in the phosphate buffer to a suitable concentration.

-

Enzyme Addition: Add adenosine deaminase to the solution. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC. The deamination of one enantiomer will result in a new peak corresponding to the guanine analogue, while the peak of the desired enantiomer remains.

-

Reaction Quenching: Once the reaction has reached the desired conversion (ideally 50%), quench the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

Separation: Separate the desired unreacted enantiomer from the deaminated product and the enzyme using chromatographic techniques (e.g., column chromatography).

-

Characterization: Analyze the purified enantiomer by chiral HPLC to determine its enantiomeric excess (ee).

Conversion to this compound

The resolved (+)-enantiomer of the precursor can then be converted to this compound through a series of chemical transformations, which typically involve the introduction of the cyclopropylamino group at the 6-position of the purine ring.

General Workflow for Final Synthesis Steps:

Caption: Final step in the synthesis of this compound.

Conclusion

The study of this compound provides valuable insights into the structure-activity relationships of carbocyclic nucleoside analogues. While (-)-Abacavir is the clinically utilized drug, the evidence suggesting equivalent in vitro antiviral activity for this compound highlights the complexity of stereochemical requirements for antiretroviral efficacy. The synthetic routes, particularly those involving enzymatic resolution, offer practical methods for obtaining enantiomerically pure this compound for further research. A more detailed investigation into the comparative in vivo efficacy, toxicity, and pharmacokinetic profiles of both enantiomers could provide a more complete understanding of their therapeutic potential and may inform the design of future antiviral agents. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of Abacavir and its enantiomer, encouraging further exploration in this important area of medicinal chemistry.

An In-depth Technical Guide on the Mechanism of Action of ent-Abacavir against HIV

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV infection. As a carbocyclic 2'-deoxyguanosine analog, abacavir is administered as the (-)-enantiomer, which is formally known as (-)-(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol. Its counterpart, ent-abacavir or the (+)-enantiomer, ((+)-(1R,4S)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol), is not used clinically. This technical guide provides an in-depth analysis of the mechanism of action of this compound against HIV, focusing on its intracellular metabolism and interaction with HIV reverse transcriptase in comparison to the clinically utilized (-)-enantiomer. The central finding is that while the triphosphate form of this compound is an effective inhibitor of HIV reverse transcriptase, its formation within the cell is profoundly inefficient due to the stereoselectivity of key cellular enzymes. This metabolic barrier is the primary determinant of the stereoselective antiviral activity of abacavir.

Introduction

Abacavir is a prodrug that must be anabolized to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[1] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase (RT) and as a chain terminator upon incorporation into the nascent viral DNA.[1][2] The stereochemistry of the carbocyclic ring of abacavir is critical for its biological activity. This guide will dissect the molecular journey of this compound, from its cellular uptake to its interaction with the viral replication machinery, and provide a detailed comparison with its clinically effective enantiomer.

Intracellular Activation Pathway: A Tale of Two Enantiomers

The antiviral activity of abacavir is entirely dependent on its conversion to CBV-TP. This is a three-step phosphorylation process mediated by host cellular enzymes. The stereochemistry of the abacavir enantiomers plays a pivotal role in the efficiency of this activation pathway.

Phosphorylation Cascade

The intracellular phosphorylation of abacavir to CBV-TP proceeds as follows:

-

Abacavir → Carbovir Monophosphate (CBV-MP): This initial phosphorylation is catalyzed by a cytosolic 5'-nucleotidase.[3]

-

CBV-MP → Carbovir Diphosphate (CBV-DP): Guanylate kinase (GMP kinase) is responsible for this step.[3]

-

CBV-DP → Carbovir Triphosphate (CBV-TP): Several cellular kinases, including pyruvate kinase, phosphoglycerate kinase, and creatine kinase, can catalyze the final phosphorylation.

The key to the differential activity between abacavir and this compound lies in the stereoselectivity of the enzymes in this cascade.

Stereoselectivity of Phosphorylating Enzymes

Research has demonstrated a profound preference of cellular kinases for the therapeutically active (-)-enantiomer of carbovir (the nucleoside core of abacavir).

-

5'-Nucleotidase: This enzyme selectively phosphorylates (-)-carbovir, while the phosphorylation of (+)-carbovir is not observed.

-

Guanylate Kinase (GMP Kinase): This enzyme exhibits a remarkable degree of stereoselectivity. (-)-Carbovir monophosphate is a substrate for GMP kinase that is approximately 7,000 times more efficient than (+)-carbovir monophosphate.

-

Diphosphate Kinases: While pyruvate kinase, phosphoglycerate kinase, and creatine kinase can phosphorylate the diphosphates of both enantiomers at similar rates, nucleoside-diphosphate kinase shows a preference for the (-)-enantiomer.

This enzymatic bottleneck, particularly at the GMP kinase step, severely limits the intracellular production of ent-carbovir triphosphate.

Interaction with HIV Reverse Transcriptase

Once phosphorylated, the triphosphate forms of both abacavir enantiomers are capable of inhibiting HIV reverse transcriptase.

Mechanism of Inhibition

Both (-)-CBV-TP and (+)-CBV-TP act as:

-

Competitive Inhibitors: They compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV RT.

-

Chain Terminators: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.

Lack of Enantioselectivity by HIV Reverse Transcriptase

Crucially, studies have shown that HIV reverse transcriptase itself does not exhibit significant enantioselectivity. Both (-)-CBV-TP and (+)-CBV-TP are recognized as substrates and act as inhibitors of the enzyme. This indicates that the profound difference in the antiviral activity of the two enantiomers is not due to a differential interaction with the viral target enzyme but is almost entirely a consequence of the stereoselective intracellular phosphorylation.

Quantitative Data

The following tables summarize the available quantitative data comparing the enzymatic phosphorylation and antiviral activity of the abacavir enantiomers.

| Parameter | (-)-Carbovir | (+)-Carbovir (this compound) | Fold Difference | Reference |

| Substrate for 5'-Nucleotidase | Yes | No | - | |

| Substrate Efficiency for GMP Kinase (Vmax/Km) | High | Very Low | ~7,000 |

Table 1: Stereoselectivity of Cellular Phosphorylating Enzymes.

| Parameter | (-)-Abacavir | (+)-Abacavir (this compound) | Cell Line | Reference |

| IC50 (µM) | 4.0 (against wild-type HIV-1) | Not reported, but significantly less active | MT-4 cells | |

| IC50 (µM) | 0.26 (against clinical isolates) | Not reported, but significantly less active | Clinical Isolates |

| Parameter | Carbovir Triphosphate (from (-)-abacavir) | Reference |

| Ki (µM) against HIV RT | 0.021 |

Table 3: Inhibition of HIV Reverse Transcriptase by Carbovir Triphosphate. (Note: While both enantiomers of CBV-TP are inhibitors, quantitative Ki values for (+)-CBV-TP are not specified in the primary literature, with the focus being on the clinically relevant enantiomer).

Experimental Protocols

In Vitro Antiviral Activity Assay (MTT Assay)

This protocol is a general method for determining the 50% inhibitory concentration (IC50) of a compound against HIV in a cell-based assay.

-

Cell Culture: Maintain a culture of HIV-susceptible cells (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of the test compound (abacavir or this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Infection: Plate the cells in a 96-well plate and infect them with a standardized amount of HIV-1.

-

Treatment: Immediately after infection, add the serially diluted compounds to the wells. Include control wells with no virus, virus but no compound, and a known HIV inhibitor.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC50 is calculated as the concentration of the compound that inhibits the cytopathic effect of the virus by 50%.

HIV Reverse Transcriptase Inhibition Assay

This assay directly measures the inhibition of the HIV RT enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), the natural substrate (dGTP), and a labeled nucleotide (e.g., [³H]dTTP).

-

Inhibitor Addition: Add varying concentrations of the inhibitor (carbovir triphosphate enantiomers) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant HIV-1 reverse transcriptase.

-

Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

-

Quantification: Stop the reaction and precipitate the newly synthesized DNA. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The Ki value is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using enzyme kinetic models (e.g., Michaelis-Menten).

Intracellular Triphosphate Accumulation Assay (HPLC-MS/MS)

This method is used to quantify the intracellular levels of the active triphosphate metabolite.

-

Cell Culture and Treatment: Incubate peripheral blood mononuclear cells (PBMCs) or another suitable cell line with the test compound (abacavir or this compound) for a specified time.

-

Cell Lysis: Harvest the cells and lyse them using a method that preserves the triphosphate metabolites (e.g., methanol extraction).

-

Sample Preparation: Separate the intracellular contents from the cell debris by centrifugation.

-

HPLC-MS/MS Analysis: Analyze the cell extracts using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS). This allows for the separation and highly sensitive and specific quantification of the triphosphate metabolites.

-

Data Analysis: Quantify the amount of intracellular carbovir triphosphate by comparing the signal to a standard curve generated with known concentrations of the analyte.

Visualizations

Caption: Intracellular phosphorylation pathway of abacavir and this compound.

Caption: Inhibition of HIV reverse transcriptase by carbovir triphosphates.

Caption: General workflow for an in vitro HIV antiviral activity assay.

Conclusion

The mechanism of action of this compound against HIV is fundamentally similar to that of abacavir at the point of viral target inhibition. The triphosphate form of this compound is a competent inhibitor of HIV reverse transcriptase. However, the profound stereoselectivity of cellular enzymes, most notably GMP kinase, drastically curtails the intracellular formation of ent-carbovir triphosphate. This inefficient metabolic activation is the definitive reason for the lack of significant antiviral activity of this compound, rendering it clinically irrelevant. This detailed understanding of the stereoselective metabolism of abacavir underscores the critical importance of stereochemistry in drug design and development, particularly for nucleoside analogs that require intracellular activation.

References

The Decisive Role of Stereochemistry in the Biological Activity of Abacavir Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir, a cornerstone in the combination antiretroviral therapy for HIV-1, is a carbocyclic 2'-deoxyguanosine analogue that demonstrates the profound impact of stereochemistry on pharmacological activity. Administered as the single (-)-enantiomer, with a (1S, 4R) absolute configuration, its therapeutic efficacy is entirely dependent on this specific spatial arrangement. This technical guide provides a comprehensive analysis of the stereochemistry and biological activity of Abacavir's enantiomers. It delves into the stereoselective intracellular phosphorylation, the pivotal step conferring activity to the therapeutically effective enantiomer, and presents a comparative overview of their antiviral potency and cytotoxicity. Detailed experimental protocols for chiral separation and biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Stereochemical Imperative of Abacavir

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a critical role in the management of HIV-1 infection.[1] It is a prodrug that, upon intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP), effectively inhibits the HIV reverse transcriptase enzyme, leading to chain termination of viral DNA synthesis.[2] The Abacavir molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. However, only the (-)-enantiomer, specifically the (1S, 4R) isomer, is utilized therapeutically.[3] This guide elucidates the critical role of stereochemistry in the differential biological activity of Abacavir's enantiomers.

Stereoselective Metabolism: The Key to Unilateral Activity

The profound difference in the biological activity between the enantiomers of Abacavir is not due to the interaction of the active triphosphate form with HIV reverse transcriptase, but rather the highly stereoselective nature of its intracellular metabolic activation. Both the (+) and (-) enantiomers of carbovir triphosphate are potent inhibitors of the viral enzyme.[4] However, the cellular machinery responsible for the multi-step phosphorylation of Abacavir to its active triphosphate form exhibits a strong preference for the (-) enantiomer.

The pivotal step in this stereoselective activation is the conversion of carbovir 5'-monophosphate to carbovir 5'-diphosphate, a reaction catalyzed by the cellular enzyme guanylate kinase.[4] This enzyme demonstrates a remarkable stereospecificity, preferentially phosphorylating the (-)-enantiomer of carbovir monophosphate. This enzymatic bottleneck results in the significantly greater intracellular accumulation of the active (-)-carbovir triphosphate, thus conferring potent antiviral activity almost exclusively to the (-)-enantiomer of Abacavir.

Comparative Biological Activity: A Tale of Two Enantiomers

Table 1: In Vitro Antiviral Activity of (-)-Abacavir against HIV-1

| Cell Line/Isolate Type | IC₅₀ (µM) | Virus Strain | Reference(s) |

| MT-4 cells | 4.0 | Wild-type HIV-1 | |

| Clinical Isolates | 0.26 | HIV-1 |

Table 2: In Vitro Cytotoxicity of (-)-Abacavir

| Cell Line | CC₅₀ (µM) | Reference(s) |

| CEM cells | 160 | |

| CD4+ CEM cells | 140 | |

| Human bone progenitor cells (BFU-E) | 110 |

Note: IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay methodology used.

Experimental Protocols

Chiral Separation of Abacavir Enantiomers by HPLC

This protocol describes a method for the separation of Abacavir enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Reagents:

-

HPLC system with UV detector

-

Chiralcel OD-H column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Abacavir enantiomer standard or sample

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane:ethanol:trifluoroacetic acid in a ratio of 92:8:0.1 (v/v/v). Degas the mobile phase before use.

-

HPLC System Preparation:

-

Install the Chiralcel OD-H column in the HPLC system.

-

Set the column temperature to ambient (e.g., 25°C).

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

Sample Preparation: Dissolve the Abacavir sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Injection and Analysis:

-

Set the UV detector wavelength to 284 nm.

-

Inject a suitable volume of the sample solution (e.g., 10 µL) onto the column.

-

Run the analysis in isocratic mode for a sufficient time to allow for the elution of both enantiomers.

-

-

Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times. Quantify the amount of each enantiomer by integrating the peak areas.

In Vitro Antiviral Activity Assay (p24 ELISA)

This protocol outlines a method to determine the in vitro antiviral activity (IC₅₀) of Abacavir enantiomers against HIV-1 using a p24 antigen capture ELISA.

Materials and Reagents:

-

Target cells (e.g., MT-4, CEM, or PBMCs)

-

HIV-1 viral stock of a known titer

-

Abacavir enantiomers

-

96-well cell culture plates

-

Complete cell culture medium

-

HIV-1 p24 antigen capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for MT-4 cells).

-

Compound Preparation and Addition: Prepare serial dilutions of the Abacavir enantiomers in complete cell culture medium. Add the diluted compounds to the wells containing the cells. Include a "no drug" control.

-

Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of the HIV-1 viral stock. Include a "no virus" control.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for multiple rounds of viral replication (e.g., 7 days).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each drug concentration compared to the "no drug" control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion: The Significance of Stereochemistry in Drug Design

The case of Abacavir provides a compelling illustration of the critical importance of stereochemistry in drug design and development. The therapeutic efficacy of this potent antiretroviral agent is exclusively attributed to the (-)-(1S, 4R)-enantiomer, a consequence of the highly stereoselective intracellular phosphorylation pathway. This guide has provided a detailed overview of the molecular basis for this stereospecific activity, alongside practical experimental protocols for the chiral separation and biological evaluation of Abacavir's enantiomers. A thorough understanding of these principles is paramount for the rational design of new, more effective, and safer chiral drugs.

References

Foundational Research on the Antiviral Properties of ent-Abacavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the antiviral properties of ent-Abacavir. It covers its mechanism of action, quantitative antiviral activity, and the experimental protocols used to determine its efficacy. This document is intended to serve as a comprehensive resource for professionals in the fields of virology and drug development.

Introduction

Abacavir (ABC) is a potent carbocyclic synthetic nucleoside analogue that is a cornerstone in the combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Chemically, the clinically used form of abacavir is the (-)-(1S,4R) enantiomer. Its counterpart, this compound, is the (+)-(1R,4S) enantiomer. Foundational studies have established that both enantiomers possess equivalent antiviral activity against HIV.[3] This guide will focus on the core antiviral characteristics of this compound, drawing from the extensive research conducted on the racemic mixture and the clinically approved enantiomer, given their established equivalence in antiviral potency.

Mechanism of Action

This compound, like its enantiomer, is a nucleoside reverse transcriptase inhibitor (NRTI).[4] It functions as a prodrug that requires intracellular phosphorylation to become pharmacologically active.[1]

Intracellular Activation:

-

This compound passively diffuses into host cells.

-

Cellular enzymes, primarily adenosine phosphotransferase, phosphorylate this compound to its monophosphate derivative.

-

Subsequent enzymatic reactions convert the monophosphate form to the active metabolite, carbovir triphosphate (CBV-TP), which is an analogue of deoxyguanosine-5'-triphosphate (dGTP).

Inhibition of HIV Reverse Transcriptase: The antiviral activity of CBV-TP is twofold:

-

Competitive Inhibition: CBV-TP competitively inhibits the HIV reverse transcriptase (RT) enzyme by vying with the natural substrate, dGTP, for the active site.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-OH group on the carbocyclic ring of CBV-TP prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation. This action effectively terminates the conversion of viral RNA into proviral DNA, a critical step in the HIV replication cycle.

The following diagram illustrates the intracellular activation pathway of this compound.

Quantitative Antiviral Activity

Studies have demonstrated that this compound has equivalent antiviral activity to abacavir. The following tables summarize the quantitative data for abacavir's in vitro anti-HIV activity.

Table 1: In Vitro Anti-HIV-1 Activity of Abacavir

| Parameter | Value | Cell Type / Virus Strain | Reference |

| IC50 | 4.0 µM | MT-4 cells (Wild-type HIV-1) | |

| IC50 | 3.7 - 5.8 µM | Laboratory strains of HIV-1 | |

| Mean IC50 | 0.26 µM | 8 clinical isolates in monocytes and PBMCs | |

| EC50 | 3.7 - 5.8 µM | HIV-1IIIB | |

| EC50 | 0.07 - 1.0 µM | HIV-1BaL | |

| EC50 | 0.26 ± 0.18 µM | 8 clinical isolates |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) represent the concentration of the drug required to inhibit viral replication by 50%.

Table 2: Inhibition of HIV Reverse Transcriptase by Carbovir Triphosphate (CBV-TP)

| Parameter | Value | Enzyme Source / Template Primer | Reference |

| Ki | 0.021 µM | HIV Reverse Transcriptase (Calf thymus DNA template primer) |

Ki (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

The in vitro antiviral activity of this compound is assessed using standardized cell-based assays.

4.1. Cell Lines and Virus Strains

-

Cell Lines:

-

Human T-lymphoblastoid cell lines (e.g., MT-4, CEM, C8166)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

-

HIV Strains:

-

Laboratory-adapted strains (e.g., HIV-1IIIB, HIV-1BaL)

-

Clinical isolates from HIV-infected patients

-

4.2. Cytotoxicity Assay (MTT Assay) This assay is performed to determine the concentration of the drug that is toxic to the host cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Seed cells (e.g., CEM cells) into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a plate reader. The 50% cytotoxic concentration (CC50) is then calculated.

-

4.3. Antiviral Activity Assay (p24 Antigen ELISA) This assay measures the ability of the drug to inhibit HIV replication.

-

Principle: The amount of HIV-1 p24 core protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels indicates inhibition of viral replication.

-

Methodology:

-

Seed target cells (e.g., MT-4 cells) into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

The EC50 value is determined by plotting the percentage of inhibition of p24 production against the drug concentration.

-

The following diagram illustrates a generalized workflow for an in vitro HIV antiviral activity assay.

4.4. Reverse Transcriptase (RT) Inhibition Assay This assay directly measures the inhibitory effect of the active metabolite, CBV-TP, on the HIV RT enzyme.

-

Principle: This is a cell-free assay that measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic template-primer by recombinant HIV-1 RT. The presence of CBV-TP competes with the natural dNTP (dGTP), leading to a reduction in the incorporation of the label.

-

Methodology:

-

Prepare a reaction mixture containing a buffer, a synthetic template-primer, labeled dNTP, and recombinant HIV-1 RT.

-

Add known concentrations of purified CBV-TP (for standard curve) or intracellular extracts containing CBV-TP to the reaction mixture.

-

Initiate the reaction and incubate at 37°C.

-

Stop the reaction and measure the amount of incorporated label (e.g., radioactivity or colorimetric signal).

-

The Ki value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

-

Conclusion

The foundational research on this compound has established its potent antiviral activity against HIV, which is equivalent to its clinically utilized enantiomer, abacavir. Its mechanism of action as a nucleoside reverse transcriptase inhibitor, requiring intracellular activation to carbovir triphosphate, is well-characterized. The quantitative data from various in vitro assays consistently demonstrate its efficacy in inhibiting HIV replication at concentrations that are achievable clinically. The experimental protocols outlined in this guide provide a basis for the continued investigation of this compound and other novel antiretroviral agents. This comprehensive understanding is vital for researchers and professionals dedicated to the development of new and improved therapies for HIV infection.

References

Exploratory Studies of ent-Abacavir's Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of abacavir, with a specific focus on the available information regarding its enantiomer, ent-Abacavir. Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection and is administered as a racemic mixture. Understanding the stereoselective metabolism of its enantiomers is crucial for a comprehensive pharmacological and toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Introduction to Abacavir Metabolism

Abacavir undergoes extensive metabolism in the human body, primarily in the liver, with less than 2% of the parent drug being excreted unchanged in the urine.[1][2] The two major metabolic pathways are oxidation by cytosolic alcohol dehydrogenase (ADH) to form a 5'-carboxylic acid metabolite, and glucuronidation by uridine diphosphate glucuronosyltransferases (UGTs) to form a 5'-glucuronide metabolite.[1][2] These metabolites are inactive and are the primary forms of the drug eliminated from the body.[1]

In addition to these hepatic detoxification pathways, abacavir is anabolized intracellularly to its pharmacologically active form, carbovir triphosphate. This activation pathway involves a series of phosphorylation and deamination steps. A critical aspect of abacavir's metabolism is the stereoselectivity of the enzymes involved, which has significant implications for the pharmacological activity of its enantiomers.

Quantitative Data on Abacavir Metabolism

A mass balance study conducted in HIV-infected adults provides the most comprehensive quantitative data on the disposition of racemic abacavir following oral administration. The results of this study are summarized in the table below.

| Analyte | Percentage of Administered Dose Recovered in Urine |

| Unchanged Abacavir | ~1.2% |

| 5'-Carboxylate Metabolite (from ADH pathway) | ~30% |

| 5'-Glucuronide Metabolite (from UGT pathway) | ~36% |

| Total Recovery in Urine | ~83% |

| Total Recovery in Feces | ~16% |

Table 1: Urinary and Fecal Excretion of Abacavir and its Major Metabolites in Humans After a Single Oral Dose.

Metabolic Pathways of Abacavir and the Significance of Stereochemistry

The metabolic fate of abacavir can be divided into two main routes: hepatic metabolism leading to inactive metabolites for excretion, and intracellular anabolic activation to the active antiviral agent. The stereochemistry of the abacavir molecule plays a pivotal role in the latter pathway.

Hepatic Metabolism

The primary routes of abacavir metabolism in the liver are oxidation and glucuronidation.

-

Oxidation by Alcohol Dehydrogenase (ADH): Cytosolic ADH enzymes catalyze the oxidation of the primary alcohol group on the cyclopentene ring of abacavir to an aldehyde intermediate, which is subsequently oxidized to the inactive 5'-carboxylic acid metabolite. In vitro studies have shown that different isoforms of ADH, such as αα-ADH and γ2γ2-ADH, are involved in this process.

-

Glucuronidation by UGTs: UGT enzymes conjugate glucuronic acid to the primary alcohol group of abacavir, forming the inactive 5'-glucuronide metabolite.

Currently, there is a lack of specific studies investigating the stereoselectivity of ADH and UGT enzymes towards the individual enantiomers of abacavir. While these enzymes are known to exhibit stereoselectivity for other chiral drugs, the specific preferences for this compound versus the therapeutically active (-)-enantiomer have not been fully elucidated.

Intracellular Anabolic Pathway and Stereoselectivity

The antiviral activity of abacavir is dependent on its conversion to the active triphosphate form, carbovir triphosphate, within host cells. This multi-step process is highly stereoselective.

-

Phosphorylation to Monophosphate: Abacavir is first phosphorylated by adenosine phosphotransferase to abacavir 5'-monophosphate.

-

Deamination to Carbovir Monophosphate: A cytosolic deaminase then converts abacavir monophosphate to carbovir 5'-monophosphate.

-

Stereoselective Phosphorylation to Diphosphate: Guanylate kinase (GUK1) phosphorylates carbovir 5'-monophosphate to carbovir 5'-diphosphate. This step is highly stereoselective, with a strong preference for the (-)-enantiomer of carbovir 5'-monophosphate. The (+)-enantiomer, derived from this compound, is a very poor substrate for this enzyme.

-

Phosphorylation to Triphosphate: Cellular kinases then convert carbovir 5'-diphosphate to the active carbovir 5'-triphosphate.

Due to the high stereoselectivity of guanylate kinase, only the (-)-enantiomer of abacavir is efficiently converted to the active antiviral agent. This is a key determinant of the pharmacological activity of abacavir.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the metabolic pathways of abacavir and its enantiomers, various in vitro experimental systems can be employed. Below are detailed protocols for key experiments.

General Experimental Workflow

A general workflow for in vitro metabolism studies of abacavir is outlined below. This typically involves incubation of the drug with a biological matrix, followed by sample preparation and analysis.

Protocol 1: Metabolism in Human Liver Microsomes (HLMs)

This protocol is primarily designed to study the UGT-mediated glucuronidation of abacavir.

-

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Abacavir (and this compound if available)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Preparation of Incubation Mixtures: On ice, prepare incubation mixtures in microcentrifuge tubes. A typical 200 µL reaction mixture contains Tris-HCl buffer, HLMs (e.g., 0.5 mg/mL), MgCl₂, and abacavir at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding UDPGA.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by a validated chiral LC-MS/MS method to quantify the parent compound and the glucuronide metabolite for each enantiomer.

-

Protocol 2: Metabolism in Human Liver S9 Fraction

This protocol allows for the simultaneous investigation of both ADH-mediated oxidation and UGT-mediated glucuronidation.

-

Materials:

-

Pooled Human Liver S9 Fraction

-

Abacavir (and this compound if available)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

UDPGA

-

MgCl₂

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Preparation of Incubation Mixtures: Prepare incubation mixtures containing phosphate buffer, S9 fraction (e.g., 1-2 mg/mL), MgCl₂, and abacavir.

-

Pre-incubation: Pre-incubate at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding a mixture of NAD⁺ and UDPGA.

-

Incubation: Incubate at 37°C for a defined time course.

-

Termination and Sample Preparation: Follow the same procedure as in Protocol 1.

-

Analysis: Analyze the samples by a validated chiral LC-MS/MS method to quantify the parent compound, the carboxylate metabolite, and the glucuronide metabolite for each enantiomer.

-

Protocol 3: Metabolism in Primary Human Hepatocytes

This protocol provides a more physiologically relevant in vitro system to study the overall metabolism of abacavir enantiomers.

-

Materials:

-

Cryopreserved Primary Human Hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated plates

-

Abacavir (and this compound if available)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Cell Culture: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's instructions.

-

Incubation with Abacavir: After cell attachment, replace the medium with fresh medium containing abacavir at desired concentrations.

-

Time Course: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time course (e.g., up to 48 hours).

-

Sample Collection: At each time point, collect aliquots of the culture medium.

-

Sample Preparation: Terminate the reaction and precipitate proteins by adding ice-cold acetonitrile with an internal standard. Centrifuge and collect the supernatant.

-

Analysis: Analyze the samples using a validated chiral LC-MS/MS method.

-

Conclusion

The metabolism of abacavir is a complex process involving both hepatic detoxification and intracellular activation. A critical determinant of its pharmacological activity is the high stereoselectivity of guanylate kinase in the anabolic pathway, which ensures that only the (-)-enantiomer is efficiently converted to the active antiviral agent, carbovir triphosphate. The metabolic fate of this compound, the (+)-enantiomer, is primarily directed towards the formation of inactive carboxylate and glucuronide metabolites in the liver.

While the major metabolic pathways for racemic abacavir are well-characterized, a significant knowledge gap exists regarding the stereoselectivity of the primary hepatic enzymes, ADH and UGTs. Further exploratory studies focusing on the metabolism of individual enantiomers are warranted to provide a more complete understanding of the disposition of abacavir and to further refine its safety and efficacy profile. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

The Enantiomeric Specificity of Reverse Transcriptase Inhibition: A Technical Overview of ent-Abacavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir, a carbocyclic 2'-deoxyguanosine analogue, is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. As with all chiral drugs, the stereochemistry of Abacavir is critical to its biological activity. The clinically utilized form of Abacavir is the (-)-(1S,4R)-enantiomer. This technical guide delves into the role of its enantiomer, ent-Abacavir ((+)-(1R,4S)-enantiomer), in the inhibition of reverse transcriptase. We will explore the mechanism of action, the critical role of intracellular phosphorylation, and the profound impact of stereochemistry on the antiviral efficacy of this compound.

Mechanism of Action: A Tale of Two Enantiomers

The antiviral activity of Abacavir is dependent on its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP).[1][2] This process involves a three-step phosphorylation cascade. Abacavir is first phosphorylated to its 5'-monophosphate, which is then converted to carbovir 5'-monophosphate (CBV-MP). CBV-MP is subsequently phosphorylated to the diphosphate (CBV-DP) and finally to the active triphosphate (CBV-TP).[2] CBV-TP, a guanosine analogue, competitively inhibits HIV-1 reverse transcriptase and acts as a chain terminator when incorporated into the nascent viral DNA, due to the absence of a 3'-hydroxyl group.[3][4]

While the triphosphate forms of both the (-) and (+) enantiomers of carbovir are capable of inhibiting HIV reverse transcriptase, the overall antiviral activity of Abacavir and this compound in cell culture is dramatically different. This disparity arises from the high degree of stereoselectivity exhibited by the cellular enzymes responsible for the activation of the drug.

The Decisive Role of Guanylate Kinase

The key enzymatic step that dictates the stereospecific activation of Abacavir is the conversion of the monophosphate to the diphosphate, a reaction catalyzed by guanylate kinase. This enzyme demonstrates a profound preference for the (-)-enantiomer of carbovir monophosphate. In fact, (-)-carbovir monophosphate is a 7,000-fold more efficient substrate for GMP kinase than its (+) counterpart. This enzymatic bottleneck severely restricts the intracellular formation of the active triphosphate of this compound, rendering it essentially inactive as an antiviral agent in cellular assays.

Quantitative Analysis of Reverse Transcriptase Inhibition

The following table summarizes the available quantitative data for the inhibition of HIV-1 reverse transcriptase by the active triphosphate form of Abacavir (CBV-TP). To date, specific inhibitory constants for the triphosphate of this compound have not been prominently reported in the literature, a direct consequence of its inefficient intracellular activation which has limited further investigation into its enzymatic inhibition.

| Compound | Target | Assay | Ki (nM) | IC50 (µM) | Reference |

| (-)-Carbovir Triphosphate (from Abacavir) | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | 21 | - | |

| Abacavir | HIV-1 (Clinical Isolates) | Cell-based Assay | - | 0.26 | |

| Abacavir | HIV-1 (MT-4 cells) | Cell-based Assay | - | 4.0 | |

| This compound ((+)-enantiomer) | HIV-1 | Cell-based Assay | - | >200 |

Signaling Pathways and Experimental Workflows

Intracellular Activation Pathway of Abacavir and this compound

The following diagram illustrates the stereoselective intracellular phosphorylation of Abacavir and the bottleneck encountered by this compound.

Caption: Intracellular activation pathway of Abacavir and its enantiomer.

Experimental Workflow: In Vitro Reverse Transcriptase Inhibition Assay

This workflow outlines a typical procedure to directly compare the inhibitory activity of the triphosphate forms of Abacavir and this compound on HIV-1 reverse transcriptase.

Caption: Workflow for an in vitro reverse transcriptase inhibition assay.

Experimental Protocols

Determination of In Vitro Antiviral Activity (Cell-based Assay)

This protocol is a generalized method for determining the 50% effective concentration (EC50) of a compound against HIV-1 in a cell line.

-

Cell Culture: Maintain a culture of a susceptible T-lymphoblastoid cell line (e.g., MT-4 or CEM-SS) in appropriate growth medium supplemented with fetal bovine serum.

-

Compound Dilution: Prepare serial dilutions of Abacavir and this compound in the cell culture medium.

-

Infection: Plate the cells in a 96-well microtiter plate. Infect the cells with a standardized amount of an HIV-1 laboratory strain (e.g., HIV-1IIIB). A multiplicity of infection (MOI) of 0.01 to 0.1 is typically used.

-

Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include control wells with virus but no drug, and cells with no virus and no drug.

-

Incubation: Incubate the plates for 4-7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done using several methods:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

MTT Assay: Assess cell viability. In this assay, uninfected, protected cells will metabolize MTT to a formazan dye, while virus-infected, unprotected cells will not.

-

Reverse Transcriptase Activity Assay: Measure the RT activity in the culture supernatant.

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the drug concentration.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to directly measure the inhibitory effect of the triphosphate forms of Abacavir and this compound on the enzymatic activity of HIV-1 RT.

-

Reagents:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/Primer: poly(rA)•(dT)12-18

-

Reaction Buffer: Tris-HCl buffer containing MgCl2, KCl, and DTT.

-

Deoxynucleotide Triphosphates (dNTPs): dATP, dCTP, dGTP, and [3H]-dTTP.

-

Inhibitors: (-)-Carbovir triphosphate and (+)-Carbovir triphosphate.

-

Stop Solution: EDTA.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, template/primer, and a specific concentration of the inhibitor (or buffer for the no-inhibitor control).

-

Add the HIV-1 reverse transcriptase and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the dNTP mixture containing [3H]-dTTP.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

-

Detection:

-

Spot an aliquot of each reaction mixture onto DEAE filtermats.

-

Wash the filtermats extensively with a sodium phosphate buffer to remove unincorporated [3H]-dTTP.

-

Dry the filtermats and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of newly synthesized DNA.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the Km for the natural substrate is known.

-

Conclusion

The case of Abacavir and its enantiomer, this compound, provides a compelling example of the critical importance of stereochemistry in drug design and development. While the active triphosphate form of this compound may possess inhibitory activity against HIV-1 reverse transcriptase at the molecular level, its potential as an antiviral agent is nullified by the highly stereoselective nature of the intracellular activation pathway. The profound inefficiency of guanylate kinase in phosphorylating the monophosphate of the (+)-enantiomer serves as a formidable barrier, preventing the formation of therapeutically relevant concentrations of the active triphosphate. This technical guide underscores the necessity of considering the entire metabolic and activation pathway when evaluating the potential of chiral drug candidates.

References

- 1. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique intracellular activation of the potent anti-human immunodeficiency virus agent 1592U89 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Unique intracellular activation of the potent anti-human immunodeficiency virus agent 1592U89 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Research-Scale Synthesis of ent-Abacavir

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Abacavir, the enantiomer of the potent antiretroviral drug Abacavir, is a carbocyclic nucleoside analog that serves as a crucial tool in virology and medicinal chemistry research. As a stereoisomer of a clinically significant compound, this compound is valuable for studying the stereospecific interactions between the drug and its biological targets, such as HIV reverse transcriptase. Its synthesis is a multi-step process requiring careful stereochemical control. This document provides a detailed protocol for the research-scale synthesis of this compound, compiled from various literature sources. The presented route is an enantioselective synthesis designed to yield the desired (+)-enantiomer with high purity.

Overall Synthetic Scheme

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Chiral Intermediate: Preparation of N-Boc protected (1R,4S)-4-amino-2-cyclopentene-1-methanol.

-

Coupling with the Purine Base: Palladium-catalyzed coupling of the chiral intermediate with 2,6-dichloropurine.

-

Final Modifications and Deprotection: Amination with cyclopropylamine and subsequent deprotection to yield this compound.

A visual representation of this workflow is provided below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol

This stage focuses on the preparation of the key chiral cyclopentenylamine intermediate. The synthesis starts from a racemic lactam, which is resolved enzymatically to obtain the desired enantiomer.

1.1: Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one

This protocol utilizes a lipase-catalyzed resolution to separate the enantiomers of the Vince lactam.

| Parameter | Value |

| Substrate | (±)-2-azabicyclo[2.2.1]hept-5-en-3-one |

| Enzyme | Lipase (e.g., from Pseudomonas fluorescens) |

| Solvent | Phosphate buffer |

| Temperature | 25-30 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | 40-45% of (1R,4S)-enantiomer |

| Enantiomeric Excess | >98% |

Protocol:

-

Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in a phosphate buffer (pH 7.0).

-

Add the lipase to the suspension.

-

Stir the mixture at 25-30 °C for 24-48 hours, monitoring the reaction progress by chiral HPLC.

-

Upon completion, extract the unreacted (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral lactam.

1.2: N-Boc Protection of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

The resolved lactam is protected with a tert-butoxycarbonyl (Boc) group.

| Parameter | Value |

| Starting Material | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | >95% |

Protocol:

-

Dissolve (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous DCM.

-

Add DMAP (catalytic amount) and (Boc)₂O (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.

1.3: Reductive Opening of the Boc-protected Lactam

The protected lactam is reductively opened to afford the desired amino alcohol.

| Parameter | Value |

| Starting Material | (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-90% |

Protocol:

-

Dissolve (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one in methanol and cool the solution to 0 °C.

-

Add NaBH₄ portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol.

Stage 2: Palladium-Catalyzed Coupling

This stage involves the crucial C-N bond formation between the chiral amine and the purine base.

| Parameter | Value |

| Substrates | (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol, 2,6-Dichloropurine |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Triethylamine (Et₃N) |

| Solvent | Acetonitrile |

| Temperature | Reflux (approx. 82 °C) |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-70% |

Protocol:

-

To a solution of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol and 2,6-dichloropurine in acetonitrile, add triethylamine.

-

Degas the mixture with argon for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-18 hours under an argon atmosphere.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the coupled product.

Stage 3: Final Modifications and Deprotection

The final steps involve the introduction of the cyclopropylamino group and removal of the Boc protecting group.

3.1: Amination with Cyclopropylamine

| Parameter | Value |

| Starting Material | Coupled dichloropurine intermediate |

| Reagent | Cyclopropylamine |

| Solvent | n-Butanol |

| Temperature | Reflux (approx. 118 °C) |

| Reaction Time | 8-12 hours |

| Typical Yield | 75-85% |

Protocol:

-

Dissolve the coupled dichloropurine intermediate in n-butanol.

-

Add an excess of cyclopropylamine.

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-ent-Abacavir.

3.2: Boc Deprotection

| Parameter | Value |

| Starting Material | N-Boc-ent-Abacavir |

| Reagent | Trifluoroacetic acid (TFA) or HCl in dioxane |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

Protocol:

-

Dissolve N-Boc-ent-Abacavir in DCM and cool to 0 °C.

-

Add a solution of TFA in DCM (e.g., 20% v/v) or a 4M solution of HCl in dioxane dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture in vacuo.

-

Dissolve the residue in a minimal amount of water and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound. Further purification can be achieved by crystallization.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and intermediates.

Caption: Logical flow of this compound synthesis.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Note that these yields are representative and can vary based on reaction scale and optimization.

| Step | Transformation | Typical Yield (%) |

| 1.1 | Enzymatic Resolution | 40 - 45 |

| 1.2 | N-Boc Protection | > 95 |

| 1.3 | Reductive Opening | 85 - 90 |

| 2 | Palladium-Catalyzed Coupling | 60 - 70 |

| 3.1 | Amination | 75 - 85 |

| 3.2 | Boc Deprotection | > 90 |

| Overall | - | ~15 - 25 |

Conclusion

This document provides a comprehensive protocol for the research-scale synthesis of this compound. The described enantioselective route allows for the preparation of this important research compound with high stereochemical purity. Researchers should adhere to standard laboratory safety practices when handling all chemicals and reagents mentioned in this protocol. The provided yields are indicative and may be further optimized by adjusting reaction conditions.

Application Notes & Protocols for the Quantification of ent-Abacavir

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. It is administered as the (-)-enantiomer, which is the pharmacologically active form. The inactive (+)-enantiomer, or ent-Abacavir, can be present as a chiral impurity. Therefore, the development of stereoselective analytical methods is crucial for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations to ensure the safety and efficacy of the final product. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods Overview

A variety of analytical methods have been developed for the quantification of abacavir and its enantiomer. The most common and effective techniques are chiral High-Performance Liquid Chromatography (HPLC) for the separation and quantification of enantiomers, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for highly sensitive quantification in biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for the quantification of abacavir and its enantiomer.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods

| Parameter | Method 1 | Method 2 |

| Column | Chiralpak AD-H (Amylose tris-3,5-dimethyl phenyl carbamate) | Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) |

| Mobile Phase | 0.1% Triethylamine in Water:Methanol:Acetonitrile | n-hexane:ethanol:trifluoroacetic acid (92:8:0.1 v/v/v)[1] |

| Detection | UV | UV at 260 nm[1] |

| Limit of Detection (LOD) | 0.01%[1] | Not Reported |

| Limit of Quantification (LOQ) | 0.03%[1] | Not Reported |

| Correlation Coefficient (r²) | 0.998 (this compound), 0.997 (Abacavir)[1] | Not Reported |

| Resolution (Rs) | Not Reported | > 3.5 |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Abacavir in Biological Matrices

| Parameter | Method 3 (Human Plasma) | Method 4 (Human Hair) |

| Column | Thermo C18, 4.6 x 50 mm, 5 µm | Not Specified |

| Mobile Phase | Ammonium acetate (pH 5):Acetonitrile (20:80 v/v) | Not Specified |

| Detection | MS/MS | LC-MS/MS |

| Limit of Detection (LOD) | Not Reported | 0.06 ng/mg |

| Limit of Quantification (LOQ) | 20 ng/mL | 0.12 ng/mg |

| Linearity Range | 20 to 10000 ng/mL | 0.12-4.0 ng/mg |

| Accuracy | 90.3 to 104.8 % | Within FDA limits |

| Precision | 2.1 to 4.3 % | Within FDA limits |

| Recovery | 62.86-63.62 % | Within FDA limits |

II. Experimental Protocols

This section provides detailed protocols for the analytical methods summarized above.

Protocol 1: Chiral HPLC Method for this compound Quantification in Bulk Drug Substance

This protocol is based on a reversed-phase chiral HPLC method for the separation of abacavir enantiomers.

1. Materials and Reagents:

-

Abacavir Sulfate reference standard

-

This compound reference standard

-

Triethylamine (TEA), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

2. Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 0.1% Triethylamine in Water:Methanol:Acetonitrile (prepare appropriate mixture)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at a specified wavelength (e.g., 280 nm)

3. Standard Solution Preparation:

-

Stock Solution: Accurately weigh and dissolve Abacavir Sulfate and this compound reference standards in the mobile phase to prepare a stock solution of a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation:

-

Accurately weigh and dissolve the Abacavir Sulfate drug substance in the mobile phase to obtain a solution with a concentration within the calibration range.

5. System Suitability:

-

Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and resolution between the enantiomer peaks. The resolution should be not less than a specified value (e.g., 1.5).

6. Analysis:

-

Inject the blank (mobile phase), standard solutions, and sample solution into the chromatograph.

-

Record the chromatograms and measure the peak areas for Abacavir and this compound.

7. Quantification:

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the percentage of this compound in the Abacavir Sulfate drug substance.

Protocol 2: LC-MS/MS Method for Abacavir Quantification in Human Plasma

This protocol describes a sensitive and selective LC-MS/MS method for the determination of abacavir in human plasma.

1. Materials and Reagents:

-

Abacavir reference standard

-

Internal Standard (IS), e.g., Tenofovir

-

Ammonium acetate, HPLC grade

-

Acetic acid, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Human plasma (blank)

2. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography system

-

Column: Thermo C18, 4.6 x 50 mm, 5 µm

-

Mobile Phase: Ammonium acetate (pH 5, adjusted with acetic acid):Acetonitrile (20:80 v/v)

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

MS/MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Abacavir and the Internal Standard.

3. Standard and QC Sample Preparation:

-

Stock Solutions: Prepare stock solutions of Abacavir and the IS in a suitable solvent (e.g., methanol).

-

Spiking Solutions: Prepare working solutions of Abacavir and the IS by diluting the stock solutions.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control (QC) samples at different concentration levels.

4. Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.

-

Add a suitable extraction solvent (e.g., ethyl acetate).

-

Vortex mix for a specified time (e.g., 5 minutes).

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

5. Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Acquire data using the specified MRM transitions.

6. Quantification:

-

Integrate the peak areas for Abacavir and the IS.

-

Calculate the peak area ratio of Abacavir to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Abacavir for the calibration standards using a weighted linear regression model.

-

Determine the concentration of Abacavir in the unknown plasma samples from the calibration curve.

III. Visualizations

Experimental Workflows

Caption: Workflow for this compound quantification by Chiral HPLC.

Caption: Workflow for Abacavir quantification in plasma by LC-MS/MS.

References

Application Note: Chiral HPLC Separation of Abacavir and its Enantiomer